

An In-depth Technical Guide to 4-(3-Methoxypropoxy)phenylboronic acid

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Compound of Interest

Compound Name: 4-(3-Methoxypropoxy)phenylboronic acid

Cat. No.: B1422072

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This guide provides a comprehensive technical overview of **4-(3-Methoxypropoxy)phenylboronic acid**, CAS Number 279262-35-0. It is intended for professionals in chemical research and drug development who utilize arylboronic acids as key building blocks in organic synthesis. This document delves into the compound's core properties, outlines a general synthesis strategy, and provides detailed, field-proven protocols for its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. The narrative emphasizes the rationale behind experimental choices, ensuring that protocols are not merely lists of steps but self-validating systems. All claims are supported by authoritative sources, and key quantitative data is presented for clarity and ease of use.

Introduction: The Strategic Value of Functionalized Arylboronic Acids

Arylboronic acids are a class of indispensable reagents in modern organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[1\]](#)

[2] Their stability, low toxicity, and ease of handling have cemented their status as superior coupling partners for synthesizing complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

4-(3-Methoxypropoxy)phenylboronic acid belongs to a strategically important subset of these reagents. The methoxypropoxy chain is not merely a passive substituent; it imparts specific physicochemical properties, such as increased lipophilicity and potential for hydrogen bond interactions, which can be crucial for modulating the biological activity and pharmacokinetic profiles of target molecules in drug discovery programs.[4][5] Its application allows for the direct installation of this functionalized phenyl moiety onto a wide array of aromatic and heteroaromatic systems.

Core Compound Properties and Characterization

A thorough understanding of the reagent's physical and chemical properties is fundamental to its successful application.

Property	Value	Source
CAS Number	279262-35-0	[6]
Molecular Formula	C ₁₀ H ₁₅ BO ₄	[6]
Molecular Weight	210.03 g/mol	[6]
Appearance	Typically an off-white to white solid	General Knowledge
Purity	Commercially available at ≥95-98%	[6][7]

Analytical Characterization

Verifying the identity and purity of the starting material is a critical first step. While specific spectra for this exact compound are not publicly available, the expected NMR signals can be predicted based on structurally similar compounds like 4-methoxyphenylboronic acid.[8][9]

- ¹H NMR (Expected Regions, CDCl₃):

- δ 7.8-8.2 ppm (d, 2H): Aromatic protons ortho to the boronic acid group.
- δ 6.9-7.1 ppm (d, 2H): Aromatic protons meta to the boronic acid group.
- δ 4.1-4.3 ppm (t, 2H): -O-CH₂-CH₂-CH₂-O-
- δ 3.5-3.7 ppm (t, 2H): -CH₂-CH₂-CH₂-O-CH₃
- δ 3.3-3.4 ppm (s, 3H): -O-CH₃
- δ 2.0-2.2 ppm (quint, 2H): -CH₂-CH₂-CH₂-
- δ 4.5-6.0 ppm (broad s, 2H): B(OH)₂ protons, often exchangeable.

- ¹³C NMR (Expected Regions, CDCl₃): Signals would correspond to the ten unique carbon atoms, with aromatic carbons appearing between δ 114-160 ppm and aliphatic carbons between δ 25-70 ppm. The carbon atom attached to the boron is often not detected or appears as a broad, weak signal.[10]

Synthesis Pathway: A Generalized Approach

The synthesis of arylboronic acids is a well-established process. For **4-(3-Methoxypropoxy)phenylboronic acid**, a common and effective route involves the formation of a Grignard reagent from a corresponding aryl halide, followed by trapping with a trialkyl borate ester and subsequent acidic hydrolysis.



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Caption: General workflow for synthesizing the title compound.

Rationale for Synthesis Steps

- Grignard Formation: The reaction of 1-bromo-4-(3-methoxypropoxy)benzene with magnesium turnings in an anhydrous ether solvent like THF generates the highly

nucleophilic aryl magnesium bromide. This step is the foundation for introducing the boron moiety.[11]

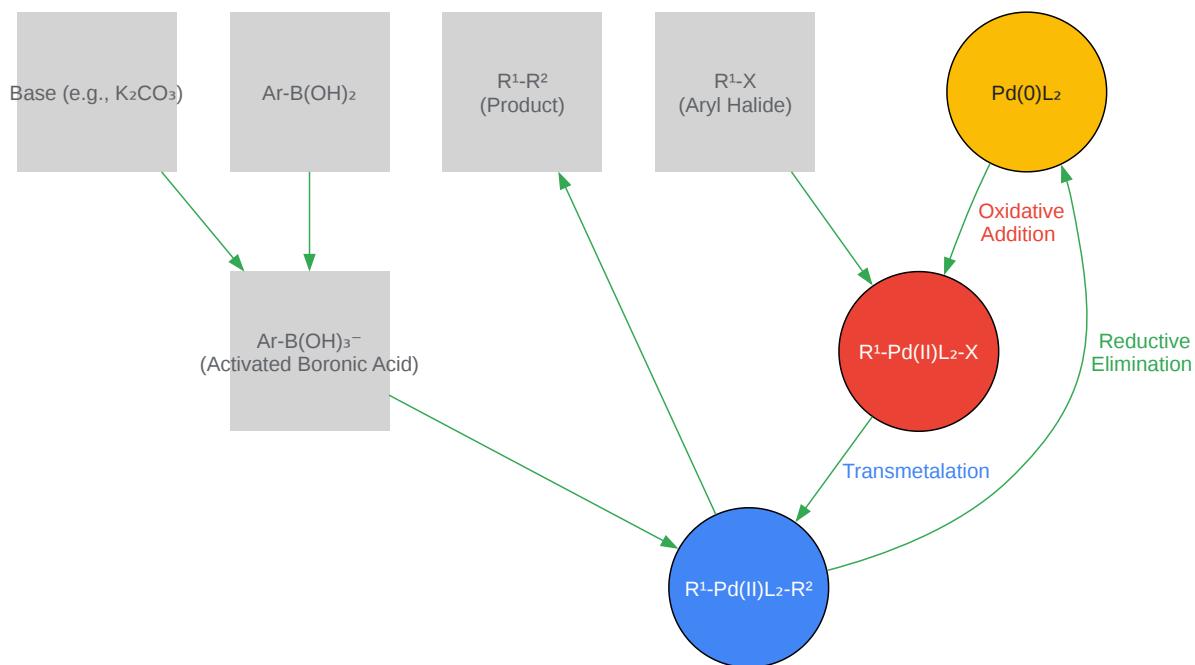
- **Borylation:** The Grignard reagent is added to a trialkyl borate (e.g., trimethyl or triisopropyl borate) at low temperatures (-78 °C) to prevent over-addition. The borate's electrophilic boron atom is attacked by the nucleophilic carbon of the Grignard reagent.
- **Hydrolysis:** Acidic workup (e.g., with aqueous HCl) hydrolyzes the borate ester intermediate to yield the final phenylboronic acid product.[11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **4-(3-Methoxypropoxy)phenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl compounds.[12] The reaction is renowned for its high yields, mild conditions, and exceptional functional group tolerance.[1]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-understood catalytic cycle involving a Palladium(0) species.[2][13]



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Caption: The Suzuki-Miyaura catalytic cycle.

Mechanistic Pillars:

- Oxidative Addition: The active $Pd(0)$ catalyst inserts into the carbon-halide bond of the coupling partner (R^1-X), forming a $Pd(II)$ intermediate.[13]
- Transmetalation: The boronic acid must first be activated by a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic boronate species ('ate' complex). This complex then transfers its

organic group (R^2) to the Pd(II) center, displacing the halide. This is often the rate-determining step.[13][14]

- Reductive Elimination: The two organic groups on the palladium complex (R^1 and R^2) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[13]

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling **4-(3-Methoxypropoxy)phenylboronic acid** with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize a 4-(3-Methoxypropoxy)-1,1'-biphenyl derivative.

Materials:

- **4-(3-Methoxypropoxy)phenylboronic acid** (1.2 eq)
- Aryl Bromide (1.0 eq)
- Palladium(II) Acetate [$Pd(OAc)_2$] (2 mol%)
- Triphenylphosphine [PPh_3] (8 mol%)
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 eq)
- Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

- Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the Aryl Bromide (1.0 eq), **4-(3-Methoxypropoxy)phenylboronic acid** (1.2 eq), and Potassium Carbonate (3.0 eq).
- Catalyst Pre-mixing (Optional but Recommended): In a separate vial, dissolve the Palladium(II) Acetate and Triphenylphosphine in a small amount of the dioxane solvent. Stir

for 5-10 minutes. Rationale: This allows for the in-situ formation of the active Pd(0) catalyst from the more stable Pd(II) precursor.

- Atmosphere Inerting: Seal the Schlenk flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: This removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Reagent Addition: Add the solvent mixture (Dioxane/Water, 4:1) to the flask via syringe, followed by the catalyst premix. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
- Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash with water, then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Safety and Handling

As with all chemical reagents, proper safety protocols are paramount.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[\[15\]](#)[\[16\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood.[\[16\]](#) Avoid creating dust. [\[15\]](#) **4-(3-Methoxypropoxy)phenylboronic acid** is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry place.[\[16\]](#) Boronic acids can be hygroscopic and may undergo dehydration to form boroxines (trimeric anhydrides) upon storage or heating, which are also competent coupling partners.

- Toxicity: Arylboronic acids have been found to be weakly mutagenic in some microbial assays and should be treated as potentially genotoxic impurities (PGIs) in a pharmaceutical context.[17] Therefore, methods to control and remove residual boronic acid from the final active pharmaceutical ingredient (API) are critical.[17]

Conclusion

4-(3-Methoxypropoxy)phenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of biaryl scaffolds relevant to medicinal chemistry and materials science. Its successful application hinges on a solid understanding of its properties, the mechanistic nuances of the Suzuki-Miyaura reaction, and adherence to robust experimental protocols. By carefully selecting catalysts, bases, and solvents, and by following stringent safety procedures, researchers can effectively leverage this reagent to advance their synthetic programs.

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